REACTION_CXSMILES
|
[CH3:1][SiH:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([SiH:9]([CH3:11])[CH3:10])=[CH:5][CH:4]=1.[H][H].[OH-:15].[Na+].[OH:17]P([O-])(O)=O.[K+]>O.CO>[OH:15][Si:9]([CH3:11])([CH3:10])[C:6]1[CH:7]=[CH:8][C:3]([Si:2]([OH:17])([CH3:12])[CH3:1])=[CH:4][CH:5]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C[SiH](C1=CC=C(C=C1)[SiH](C)C)C
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Name
|
KH2PO4
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Quantity
|
610 g
|
Type
|
reactant
|
Smiles
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OP(=O)(O)[O-].[K+]
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Name
|
|
Quantity
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2440 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring over 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DRY_WITH_MATERIAL
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Details
|
Into a flame dried 250 mL three neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirrer and water condenser
|
Type
|
ADDITION
|
Details
|
was added anhydrous ethanol (122 mL)
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Type
|
TEMPERATURE
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Details
|
The ethanol was heated to reflux
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added
|
Type
|
WAIT
|
Details
|
After standing for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
to stand for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with occasional shaking
|
Type
|
CUSTOM
|
Details
|
Crude disilanol product was precipitated as a white solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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DISSOLUTION
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Details
|
dissolved in ethyl ether (610 mL)
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Type
|
WASH
|
Details
|
washed with an equal volume of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution of the product was dried (anhydrous Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from hot CCl4 (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. overnight in vacuo
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O[Si](C1=CC=C(C=C1)[Si](C)(C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 77.6% | |
YIELD: CALCULATEDPERCENTYIELD | 771.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |